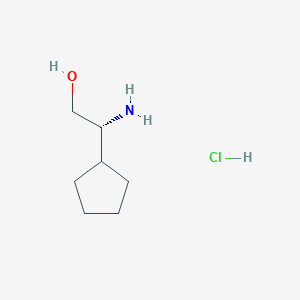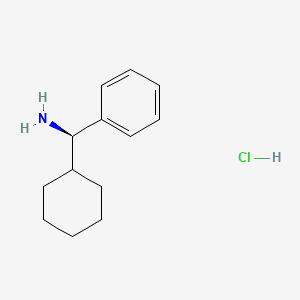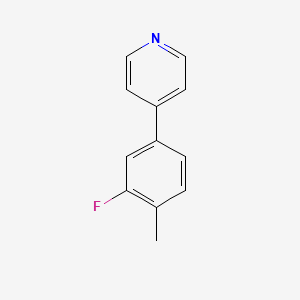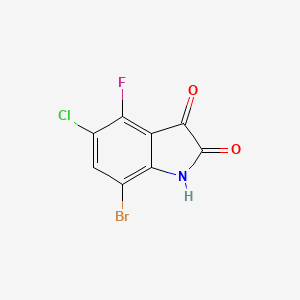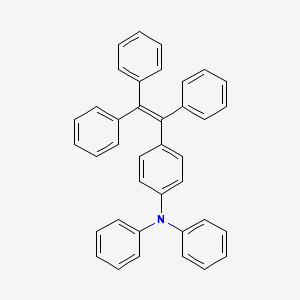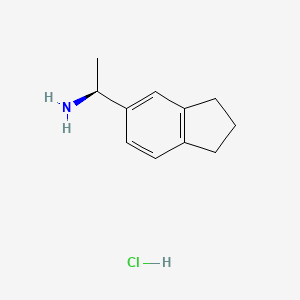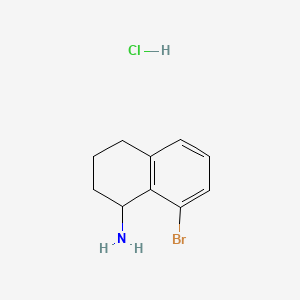
n-((4-Bromothiophen-3-yl)methyl)-2-methoxyethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-Bromothiophen-3-yl)methyl)-2-methoxyethan-1-amine is a chemical compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. The presence of a bromine atom and a methoxy group in the structure of this compound makes it a versatile compound for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Bromothiophen-3-yl)methyl)-2-methoxyethan-1-amine typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to obtain 4-bromothiophene.
Formylation: The brominated thiophene undergoes formylation to introduce a formyl group at the 3-position, resulting in 4-bromo-3-formylthiophene.
Reductive Amination: The formyl group is then reduced and aminated using a suitable amine, such as 2-methoxyethan-1-amine, in the presence of a reducing agent like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and precise control of reaction conditions to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-((4-Bromothiophen-3-yl)methyl)-2-methoxyethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its reduced form.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, palladium catalysts, solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amine derivatives.
Substitution: Substituted thiophene derivatives.
Applications De Recherche Scientifique
N-((4-Bromothiophen-3-yl)methyl)-2-methoxyethan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Materials Science: It is employed in the development of organic semiconductors and conductive polymers for electronic devices.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers use the compound to study its effects on various biological pathways and its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of N-((4-Bromothiophen-3-yl)methyl)-2-methoxyethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The presence of the bromine and methoxy groups can enhance its binding affinity and selectivity for these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-((4-Bromothiophen-3-yl)methyl)cyclopropanamine
- N-((4-Bromothiophen-3-yl)methyl)thiophen-3-amine
- N-((4-Bromothiophen-3-yl)methyl)-N-ethylethanamine
Uniqueness
N-((4-Bromothiophen-3-yl)methyl)-2-methoxyethan-1-amine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological and material properties.
Propriétés
Formule moléculaire |
C8H12BrNOS |
|---|---|
Poids moléculaire |
250.16 g/mol |
Nom IUPAC |
N-[(4-bromothiophen-3-yl)methyl]-2-methoxyethanamine |
InChI |
InChI=1S/C8H12BrNOS/c1-11-3-2-10-4-7-5-12-6-8(7)9/h5-6,10H,2-4H2,1H3 |
Clé InChI |
CKDLRMRGOZRLEL-UHFFFAOYSA-N |
SMILES canonique |
COCCNCC1=CSC=C1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


